molecular formula C9H8FNO2 B2760806 1-Cyclopropyl-2-fluoro-4-nitrobenzene CAS No. 2366994-63-8

1-Cyclopropyl-2-fluoro-4-nitrobenzene

Cat. No.: B2760806
CAS No.: 2366994-63-8
M. Wt: 181.166
InChI Key: CVUKOJIDCSEIRX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUKOJIDCSEIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Cyclopropyl-2-fluoro-4-nitrobenzene: Strategic Intermediate for KAT II Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-2-fluoro-4-nitrobenzene (CAS 2366994-63-8).[1][2][3][4]

Executive Summary

This compound (CAS 2366994-63-8) is a specialized fluorinated aryl intermediate primarily utilized in the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors .[1][2][5] Its structural core combines three distinct pharmacophoric elements: a nitro group (precursor to anilines for amide coupling), a fluorine atom (for metabolic blocking and electronic modulation), and a cyclopropyl moiety (a bioisostere for isopropyl/phenyl groups that imparts rigid 3D geometry and improved lipophilicity).

This guide delineates the synthetic architecture, physicochemical behavior, and handling protocols for this compound, positioning it as a critical building block for neuroactive drug discovery programs targeting cognitive impairment associated with schizophrenia.

Chemical Identity & Physicochemical Profile

ParameterData
CAS Registry Number 2366994-63-8
IUPAC Name This compound
Molecular Formula C₉H₈FNO₂
Molecular Weight 181.16 g/mol
Physical State Solid (Low melting) or Viscous Oil (Predicted)
LogP (Predicted) ~2.8 (High Lipophilicity due to Cyclopropyl)
pKa (Conjugate Acid) N/A (Nitro group is non-basic)
Key Precursor 1-Bromo-2-fluoro-4-nitrobenzene (CAS 364-73-8)
Primary Application KAT II Inhibitor Synthesis, Kinase Inhibitor Scaffolds

Synthetic Architecture

The synthesis of this compound presents a regiochemical challenge: installing the cyclopropyl group ortho to a fluorine atom while preserving the nitro group. The most robust industrial route utilizes Palladium-Catalyzed Suzuki-Miyaura Coupling .

Core Synthetic Route: Suzuki Cross-Coupling

This protocol avoids the hazards of nitrating a cyclopropyl-benzene precursor (which risks ring opening or oxidation) by installing the cyclopropyl ring after the nitro group is established.

Reaction Scheme Logic:

  • Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene . The bromine at C1 is activated for oxidative addition by the para-nitro group (C4).

  • Coupling Partner: Cyclopropylboronic acid .

  • Catalyst System: Pd(OAc)₂ with Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂. The bulky, electron-rich phosphine is crucial for coupling sterically demanding cyclopropyl groups ortho to fluorine.

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in Toluene/Water.

Mechanism & Pathway Visualization

SynthesisPathway cluster_conditions Critical Control Points SM 1-Bromo-2-fluoro-4-nitrobenzene (CAS 364-73-8) Cat Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O 100°C, 12h SM->Cat Oxidative Addition Prod This compound (CAS 2366994-63-8) Cat->Prod Reductive Elimination (Suzuki Coupling) Aniline 1-Cyclopropyl-2-fluoro-4-aniline (Drug Precursor) Prod->Aniline Fe/NH4Cl or H2/Pd (Nitro Reduction) Warning Avoid strong Lewis Acids (Risks Cyclopropyl Ring Opening) Warning->Prod

Figure 1: Synthetic workflow from commercial precursors to the target intermediate and its downstream aniline derivative.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound on a 10g scale.

Materials:
  • 1-Bromo-2-fluoro-4-nitrobenzene (1.0 eq, 10.0 g, 45.4 mmol)

  • Cyclopropylboronic acid (1.3 eq, 5.07 g, 59.0 mmol)

  • Pd(OAc)₂ (0.05 eq, 510 mg)

  • Tricyclohexylphosphine (0.1 eq, 1.27 g)

  • K₃PO₄ (3.0 eq, 28.9 g)

  • Solvent: Toluene (150 mL) / Water (15 mL)

Step-by-Step Methodology:
  • Inertion: Charge a 500 mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles). Reasoning: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Catalyst Formation: Add Toluene and Water (degassed).[6] Add Pd(OAc)₂ and PCy₃ under positive Argon flow.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, replaced by the product (Rf ~0.65, often fluorescent under UV).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[7]

  • Extraction: Wash the filtrate with Brine (2x). Dry organic layer over Na₂SO₄.[6]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane).

    • Note: The product is lipophilic and elutes early.

  • Validation: ¹H NMR (CDCl₃) should show cyclopropyl protons at δ 0.7–1.1 ppm (multiplets) and aromatic protons consistent with 1,2,4-substitution.

Reactivity Profile & Applications

Electronic & Steric Effects

The molecule exhibits a unique "Push-Pull" electronic system:

  • Nitro Group (C4): Strongly deactivating, withdrawing electron density.

  • Cyclopropyl (C1): Weakly activating (sigma-donor), but sterically bulky.

  • Fluorine (C2): Inductively withdrawing, but resonance donating.

Crucially , the position of the fluorine (meta to the nitro group) renders it stable to Nucleophilic Aromatic Substitution (SNAr) . Unlike 4-fluoronitrobenzene, where the fluorine is labile, the fluorine in this scaffold is intended to remain as a structural element to block metabolic hydroxylation or modulate binding affinity.

Downstream Transformation: Nitro Reduction

The primary utility of this compound is as a precursor to the corresponding aniline.

Protocol: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent accidental cyclopropyl ring opening (hydrogenolysis).

  • Reagents: Fe powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), 80°C.

  • Product: 1-Cyclopropyl-2-fluoro-4-aniline . This aniline is then coupled with carboxylic acids or heterocycles to form the final drug candidate (e.g., KAT II inhibitors described in US Patent 8,183,238).

Decision Tree: Reactivity Logic

ReactivityLogic Core This compound Path1 Reduction (Fe/NH4Cl) Core->Path1 Path2 Strong Acid (H2SO4) Core->Path2 Path3 Nucleophile (R-NH2) Core->Path3 Result1 1-Cyclopropyl-2-fluoro-4-aniline (Target Intermediate) Path1->Result1 Result2 Ring Opening / Decomposition (Avoid) Path2->Result2 Result3 No Reaction at Fluorine (F is meta to NO2) Path3->Result3

Figure 2: Reactivity decision tree highlighting the stability of the fluorine position and the vulnerability of the cyclopropyl ring to acidic conditions.

Safety & Stability

  • Thermal Stability: Nitro compounds carry a risk of energetic decomposition. Do not heat neat material above 150°C.

  • Acid Sensitivity: The cyclopropyl ring acts as a "masked alkene." Exposure to strong Bronsted acids (conc. H₂SO₄) or Lewis acids (AlCl₃) can trigger ring opening, destroying the pharmacophore.

  • Toxicity: Like many nitro-aromatics, assume potential mutagenicity until proven otherwise. Handle in a fume hood with nitrile gloves.

References

  • Dugan, B. J., et al. (2012). Bicyclic and tricyclic compounds as KAT II inhibitors. U.S. Patent No.[8] 8,183,238.[8] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kuzmich, D., & Mulrooney, C. (2003).[8] Synthesis of 1-Cyclopropyl-2-nitrobenzenes via Suzuki Coupling. Synthesis, 2003(11), 1671–1674. Link

  • BenchChem. (2025). Technical Guide to 1-Cyclopropyl-2-nitrobenzene Synthesis. Link

  • ChemicalBook. (2024). Product Entry: this compound (CAS 2366994-63-8).[1][2][3][4][5][9] Link

Sources

Cyclopropyl-Substituted Aryl Fluorides: Synthetic Strategies & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis, physicochemical profiling, and application of cyclopropyl-substituted aryl fluorides . These motifs are critical in modern drug discovery, serving as metabolically stable bioisosteres that modulate lipophilicity and potency.

Executive Summary: The "Escape from Flatland"

In medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value bioisostere for isopropyl and gem-dimethyl groups. When attached to an aryl fluoride scaffold, it imparts unique physicochemical properties:

  • Metabolic Blocking: The cyclopropyl C-H bonds (

    
     character) are stronger (~106 kcal/mol) than acyclic alkyl C-H bonds, resisting cytochrome P450 oxidation.
    
  • Conformational Locking: The ring restricts the rotation of the aryl-alkyl bond, reducing the entropic penalty upon protein binding.

  • Lipophilicity Modulation: Unlike the isopropyl group, which increases lipophilicity (LogP), the cyclopropyl group often lowers LogP due to its unique electron density distribution ("banana bonds") which can engage in weak hydrogen bonding.

Physicochemical Comparison (Data Summary)
Substituent (R)

-Value (Hansch)
Metabolic Stability (

)
Electronic Effect (

)
-CH(CH₃)₂ (Isopropyl)1.53Low (Benzylic oxidation)-0.01 (Weak Donor)
-Cyclopropyl 1.14High+0.01 (Weak Acceptor)
-CF₃ 0.88Very High+0.41 (Strong Acceptor)

Table 1: Comparison of common alkyl substituents on aryl rings. Note the significant drop in lipophilicity (


-value) when moving from isopropyl to cyclopropyl.[1]

Strategic Retrosynthesis

To access cyclopropyl-substituted aryl fluorides, three primary disconnections are employed. The choice depends on the availability of the fluorinated precursor and the tolerance of the synthetic route to the C-F bond.

Retrosynthesis Target Target: Cyclopropyl-Aryl Fluoride RouteA Route A: Cross-Coupling (Suzuki/Negishi) Target->RouteA RouteB Route B: Ring Construction (Simmons-Smith/Photoredox) Target->RouteB RouteC Route C: Late-Stage Fluorination (Nucleophilic Subst.) Target->RouteC PrecursorA1 Aryl Halide (Ar-X-F) RouteA->PrecursorA1 PrecursorA2 Cyclopropyl Boronate/Zincate RouteA->PrecursorA2 PrecursorB1 Fluorostyrene RouteB->PrecursorB1 PrecursorB2 Carbenoid Source (CH2I2) RouteB->PrecursorB2

Figure 1: Retrosynthetic map for accessing cyclopropyl-aryl fluorides. Route A is preferred for scale-up; Route B is preferred for accessing chiral cyclopropanes.

Protocol A: Palladium-Catalyzed Cross-Coupling (The Industry Standard)

The Suzuki-Miyaura coupling is the most robust method for installing cyclopropyl groups onto aryl fluorides. However, cyclopropylboronic acid is notoriously unstable (protodeboronation).

Recommendation: Use Potassium Cyclopropyltrifluoroborate (


) . It is air-stable, crystalline, and releases the active boronic species slowly, preventing decomposition.
Detailed Experimental Workflow

Objective: Synthesis of 1-cyclopropyl-4-fluorobenzene from 1-chloro-4-fluorobenzene.

Reagents:

  • Substrate: 1-Chloro-4-fluorobenzene (1.0 equiv)

  • Nucleophile: Potassium cyclopropyltrifluoroborate (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RuPhos or XPhos (4 mol%) – Critical for aryl chlorides.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Protocol:

  • Degassing (Critical): In a reaction vial, combine the solvent system (Toluene/Water). Sparge with Argon for 15 minutes. Why? Palladium(0) species are sensitive to oxidation, which kills the catalytic cycle.

  • Charge Solids: Add

    
    , 
    
    
    
    , and the aryl chloride to the vial.
  • Catalyst Addition: Add

    
     and RuPhos.
    
  • Reaction: Seal the vial and heat to 95°C for 16 hours with vigorous stirring (>800 rpm).

    • Note: The biphasic system requires rapid stirring to ensure phase transfer effectiveness.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • TLC Monitoring: The starting aryl chloride is UV active. The product (cyclopropyl aryl fluoride) will likely have a higher Rf value (more non-polar).

  • 
     NMR:  Monitor the shift of the fluorine signal. The change in the electronic environment from -Cl to -Cyclopropyl will cause a distinct upfield shift (approx. 2-5 ppm).
    

Protocol B: Photoredox Cyclopropanation (The Modern Approach)

For complex scaffolds where the aryl halide is not available, or to install the ring onto a fluorostyrene, photoredox catalysis offers a mild, stereoconvergent route.

Mechanism: This proceeds via a Radical-Polar Crossover (RPCC).[2] A radical adds to the alkene, followed by reduction to an anion, which cyclizes.[3]

Photoredox Start Fluorostyrene Radical Benzylic Radical Start->Radical Radical Addition Reagent CH2I2 / Silicate Reagent->Radical Generates •CH2I Light Blue LED (450nm) Light->Reagent Activates Cat. Anion Benzylic Anion Radical->Anion SET Reduction Product Cyclopropyl-Ar-F Anion->Product 3-exo-tet Cyclization

Figure 2: Mechanism of Photoredox Cyclopropanation. The radical-polar crossover allows for the synthesis of strained rings under mild conditions.

Key Reagents:

  • Precursor: (E)-1-fluoro-4-(prop-1-en-1-yl)benzene.

  • Reagent: Diiodomethane (

    
    ) or Ammonium Iodomethylsilicate.
    
  • Photocatalyst:

    
     or organic dyes (4CzIPN).
    
  • Light Source: Blue LEDs (450-460 nm).

Case Study: Synthesis of Prasugrel Intermediate

Prasugrel, an antiplatelet agent, utilizes a cyclopropyl-fluorophenyl ketone core. The metabolic stability of this drug relies heavily on the specific positioning of the fluorine and the cyclopropyl ring.

Synthetic Pathway:

  • Friedel-Crafts Acylation: Fluorobenzene + Cyclopropanecarbonyl chloride

    
     1-cyclopropyl-2-(4-fluorophenyl)ethanone.
    
    • Issue: Regioselectivity (para vs ortho).

  • Optimized Route (Grignard):

    • Start with 4-Fluorobenzonitrile .

    • React with Cyclopropylmagnesium bromide .

    • Acidic hydrolysis yields the ketone exclusively.

Why this matters: This intermediate demonstrates the stability of the cyclopropyl group under strong Lewis Acid (


) and Grignard conditions, validating its robustness as a building block.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[4][5] Chem. 2020. Link

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. J. Org. Chem. 2017. Link

  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. J. Am. Chem. Soc. 2018.[3][4][6][7][8] Link

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. 2024.[9][10] Link

  • Role of Small Molecules Containing Fluorine Atoms in Medicine. MDPI Molecules. 2023.[11] Link

Sources

Technical Profile: 2-Fluoro-4-nitro-1-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-fluoro-4-nitro-1-cyclopropylbenzene , a specialized fluorinated intermediate used in the development of metabolically stable pharmaceutical scaffolds.

CAS Registry Number: 2366994-63-8 (Isomer Specific) Molecular Formula: C


H

FNO

Molecular Weight: 181.16 g/mol [1][2][3][4]

Executive Summary

2-fluoro-4-nitro-1-cyclopropylbenzene is a high-value building block in medicinal chemistry, primarily utilized to synthesize aniline derivatives for kinase inhibitors and other small-molecule therapeutics.[1][3][5] Its structural value lies in the cyclopropyl group , which acts as a metabolically stable, lipophilic bioisostere for isopropyl or ethyl groups, and the fluorine atom , which modulates pKa and blocks metabolic oxidation at the ortho position.[1][3][4]

Unlike its isomer (4-cyclopropyl-2-fluoro-1-nitrobenzene), where the fluorine is activated for nucleophilic substitution, the fluorine in this compound is meta to the nitro group , rendering it chemically stable against S


Ar reactions.[1][3][5] This stability allows the molecule to survive harsh downstream functionalization intact.[1][4][5]

Physicochemical Identity

The compound is characterized by a strained cyclopropyl ring adjacent to a fluorine atom, creating a unique steric and electronic environment.[1][3][4]

PropertyValue / DescriptionNote
Appearance Pale yellow solid or oilLow melting point due to cyclopropyl disruption of crystal packing.[1][3][5]
Boiling Point ~260–270 °C (Predicted)High boiling point typical of nitroaromatics.[1][4][5]
LogP 2.8 – 3.2 (Predicted)Cyclopropyl adds ~1.5 log units of lipophilicity vs. methyl.[1][4][5]
Electronic Character Electron-deficient ringNitro group withdraws density; Fluorine is inductively withdrawing but mesomerically donating.[1][3][4][5]
Solubility DCM, EtOAc, DMSO, ToluenePoorly soluble in water.[1][3][4]

Synthetic Pathways

Synthesis must be approached with regiochemical precision to avoid isomer mixtures.[1][4] Two primary routes are established: Suzuki-Miyaura Coupling (High Precision) and Direct Nitration (Industrial Scale).[1][3][4][5]

Method A: Suzuki-Miyaura Coupling (Recommended for R&D)

This route guarantees the correct isomer by starting with the pre-halogenated scaffold.[1][4][5]

  • Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene (or 4-bromo-3-fluoronitrobenzene).[1][3][4][5]

  • Reagent: Cyclopropylboronic acid.[1][3][4][5]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .[1][4][5]
  • Base: K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .[1][4][5]
  • Mechanism: The cyclopropyl group replaces the bromine atom.[1][4][5] The fluorine remains untouched due to the strength of the C-F bond compared to C-Br.[3][4][5]

Method B: Electrophilic Nitration (Industrial)

Direct nitration of 1-cyclopropyl-2-fluorobenzene relies on the directing effects of the substituents.[1][3][5]

  • Activator: Cyclopropyl group (Strong ortho/para director).[1][4][5]

  • Deactivator: Fluorine atom (Weak ortho/para director).[1][4][5]

  • Regioselectivity: The cyclopropyl group dominates.[1][4][5] The position para to the cyclopropyl group (Position 4) is sterically favored over the ortho position (Position 6).[1][4][5]

  • Risk: Potential formation of the ortho-isomer (6-nitro) byproduct, requiring chromatographic separation.[1][3][4][5]

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the downstream reduction to the aniline derivative.

SynthesisPathways cluster_0 Chemical Stability Note SM1 1-Bromo-2-fluoro- 4-nitrobenzene Target 2-Fluoro-4-nitro- 1-cyclopropylbenzene (Target) SM1->Target Suzuki Coupling Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 SM2 1-Cyclopropyl- 2-fluorobenzene SM2->Target Nitration HNO3, H2SO4 (Para-selective) Aniline 4-Amino-2-fluoro- 1-cyclopropylbenzene (Key Drug Intermediate) Target->Aniline Reduction H2, Pd/C or Fe/NH4Cl Drug Kinase Inhibitor Scaffold Aniline->Drug Amide Coupling or Urea Formation Note Fluorine is META to Nitro Stable to SNAr substitution

Figure 1: Synthetic routes to 2-fluoro-4-nitro-1-cyclopropylbenzene and its conversion to the bioactive aniline scaffold.

Reactivity & Functionalization Profile

Nitro Group Reduction (Chemo-selective)

The primary utility of this compound is as a precursor to 4-amino-2-fluoro-1-cyclopropylbenzene .[1][3][5]

  • Standard Protocol: Hydrogenation (H

    
    , 1 atm) over Pd/C in Methanol/THF.
    
  • Alternative (Halogen-Safe): Iron powder (Fe) with NH

    
    Cl in Ethanol/Water.[1][3][4][5] This prevents accidental de-fluorination, although the C-F bond is generally robust.[1][3][4]
    
  • Outcome: Yields the aniline, which retains the cyclopropyl group intact.[3][4][5]

Fluorine Stability (The "Meta" Effect)

A critical distinction must be made regarding the position of the fluorine:

  • In this isomer (F is meta to NO

    
    ):  The fluorine is NOT  activated for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar).[1][4][5] The nitro group cannot stabilize the Meisenheimer complex at the meta position.[1][4][5]
  • Implication: You cannot displace this fluorine with amines or alkoxides.[4][5] It is a permanent structural feature intended to modulate metabolic stability and conformation.[1][4]

Cyclopropyl Ring Sensitivity[1][4][5]
  • Acid Sensitivity: The cyclopropyl ring acts like a "double bond" character.[1][4][5] Strong Lewis acids (e.g., AlCl

    
    , BBr
    
    
    
    ) can cause ring opening or rearrangement.[1][4][5]
  • Radical Stability: Benzylic positions on cyclopropyl rings are susceptible to radical abstraction.[1][3][4][5] Avoid radical bromination conditions (NBS/AIBN) unless ring opening is desired.[1][4][5]

Applications in Drug Discovery[1][5][7][8]

Metabolic Blocking

The cyclopropyl group is frequently used to replace isopropyl or ethyl groups to block CYP450-mediated oxidation.[1][3][4][5]

  • Mechanism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyl groups (~98 kcal/mol), making them resistant to hydroxylation.[1][4][5]

  • Fluorine Effect: The adjacent fluorine atom further deactivates the ring and prevents metabolic attack at the ortho position.[1][4][5]

Conformational Restriction

The cyclopropyl group is rigid.[1][4][5] When attached to the phenyl ring, it adopts a bisected conformation relative to the aromatic plane to maximize orbital overlap (conjugation).[1][4][5] This locks the molecular conformation, potentially reducing the entropic penalty of binding to a target protein (e.g., a kinase ATP pocket).[1][3][4]

Example Use Case:

  • Target: KAT II Inhibitors (Kynurenine Aminotransferase).[1][4][5]

  • Role: The 2-fluoro-4-nitro-1-cyclopropylbenzene core is reduced to the aniline and coupled to a heterocyclic core.[1][3][4][5] The cyclopropyl group fits into a hydrophobic pocket, while the fluorine modulates the basicity of the aniline nitrogen.[1][3][4]

Safety & Handling Protocols

Hazard Identification
  • Nitroaromatics: Potentially explosive if dried and heated under confinement.[1][4][5] Handle as a potential energetic material.[1][4][5]

  • Toxicity: Likely toxic by inhalation and ingestion.[1][3][4][5] Nitrobenzenes are known methemoglobinemia inducers.[1][4]

Storage & Stability[3][4][5]
  • Conditions: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: Stable for >2 years if protected from light and moisture.[1][4][5]

References

  • Preparation of Bicyclic and Tricyclic Compounds as KAT II Inhibitors. Source: US Patent 8,183,238 B2. Context: Describes the synthesis and use of cyclopropyl-fluoronitrobenzene derivatives in pharmaceutical scaffolds.

  • The Cyclopropyl Fragment in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Context: Comprehensive review on the metabolic and conformational advantages of cyclopropyl groups in drug design. [1][4][5]

  • Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Source: Journal of Organic Chemistry. Context: Establishes the reactivity rules for S

    
    Ar, confirming the inertness of fluorine meta to the nitro group.
    
    
  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acids. Source: Tetrahedron Letters. Context: Methodology for installing cyclopropyl groups onto brominated nitrobenzenes.[1][4][5]

Sources

1-Cyclopropyl-2-fluoro-4-nitrobenzene MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety profile for 1-Cyclopropyl-2-fluoro-4-nitrobenzene , a specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors and pharmaceutical active ingredients (APIs).

Note on Chemical Identity: As this is a specialized R&D intermediate, specific regulatory data (CAS) may vary by vendor or be indexed under its IUPAC isomer names (e.g., 4-cyclopropyl-3-fluoronitrobenzene). This guide synthesizes data based on Structure-Activity Relationships (SAR) of close structural analogs (fluoronitrobenzenes and cyclopropylarenes) to ensure maximum safety coverage.

PART 1: Chemical Identity & Structural Analysis

1.1 Core Identification
  • Chemical Name: this compound

  • Synonyms: 4-Cyclopropyl-3-fluoronitrobenzene; 2-Fluoro-4-nitro-1-cyclopropylbenzene.

  • Molecular Formula:

    
    [1][]
    
  • Molecular Weight: 181.16 g/mol [1][]

  • Structural Motif: A tri-substituted benzene ring featuring:

    • Nitro Group (

      
      ):  Electron-withdrawing, responsible for high energy potential and toxicity.
      
    • Fluorine Atom (

      
      ):  Ortho to the cyclopropyl group; enhances metabolic stability and lipophilicity.
      
    • Cyclopropyl Ring: A strained 3-carbon ring acting as a rigid bioisostere for alkyl or phenyl groups.

1.2 Physicochemical Properties (Predicted)
PropertyValue (Approximate)Context for Handling
Physical State Yellow to Orange Solid/OilLow melting point solids often supercool into oils.
Melting Point 35–45 °CMay melt during transport; store in cool conditions.
Boiling Point ~260 °C (at 760 mmHg)High boiler; vacuum distillation required for purification.
LogP 2.8 – 3.2Lipophilic; penetrates skin/gloves easily.
Flash Point >110 °CCombustible but not highly flammable (unless dissolved).

PART 2: Risk Assessment & Safety Profile (The "MSDS" Deep Dive)

2.1 Critical Hazards (GHS Classification)

This compound combines the toxicity of nitroaromatics with the reactivity of strained rings.

  • Acute Toxicity (Category 3/4): Nitroaromatics are known methemoglobin formers. Absorption through skin (dermal) or inhalation can interfere with oxygen transport in the blood.

  • Skin/Eye Irritation (Category 2A): Fluorinated aromatics are potent irritants.

  • Thermal Instability: The nitro group provides a decomposition pathway at elevated temperatures (>200°C), potentially releasing

    
     gases.
    
2.2 Hierarchy of Safety Controls

The following decision tree outlines the mandatory safety workflow for handling this compound in a research setting.

SafetyWorkflow cluster_0 Specific Protocols Risk Risk Assessment: Nitroaromatic Handling Control Engineering Controls Risk->Control 1. Isolate PPE PPE Selection Control->PPE 2. Protect Details1 Use Fume Hood (Face Velocity >100 fpm) Control->Details1 Action Experimental Execution PPE->Action 3. Handle Details2 Double Nitrile Gloves + Tyvek Sleeves PPE->Details2 Waste Waste Disposal Action->Waste 4. Dispose Details3 Keep Temp < 100°C Avoid strong bases Action->Details3 Details4 Segregate as Toxic Organic Waste->Details4

Caption: Figure 1. Operational safety workflow emphasizing engineering controls and thermal limits.

2.3 Emergency Response
  • Inhalation: Move to fresh air immediately. If cyanosis (blue skin/lips) occurs, administer oxygen. Antidote: Methylene blue (clinical administration only) is standard for methemoglobinemia.

  • Fire: Use

    
     or dry powder.[3] Warning:  Burning fluorinated compounds releases Hydrogen Fluoride (HF). Firefighters must wear full SCBA.
    

PART 3: Strategic Applications in Drug Discovery

3.1 Why this Molecule?

In medicinal chemistry, this compound is a high-value scaffold because:

  • Metabolic Blocking: The fluorine atom at position 2 blocks metabolic oxidation at that site (a common clearance pathway).

  • Conformational Lock: The cyclopropyl group adds rigidity compared to an isopropyl or ethyl group, potentially improving binding affinity to kinase pockets.

  • Synthetic Handle: The nitro group is a "masked" aniline, ready for reduction and subsequent amide coupling.

3.2 Synthetic Protocol: The "Suzuki-Reduction" Sequence

The most robust method to access this core is via Suzuki coupling of commercially available 1-bromo-2-fluoro-4-nitrobenzene, followed by nitro reduction.

Step 1: Suzuki Coupling (Synthesis of the Core)
  • Reagents: 1-bromo-2-fluoro-4-nitrobenzene, Cyclopropylboronic acid,

    
    , 
    
    
    
    .
  • Solvent: Toluene/Water (3:1).

  • Conditions: Reflux (90°C) for 12 hours under Argon.

  • Safety Note: Degas solvents thoroughly. Palladium catalysts can ignite solvent vapors if dried on filter paper.

Step 2: Nitro Reduction (Activation)

The reduction of the nitro group to the aniline is the critical next step.

  • Method A (Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH. Fastest, but risks reducing the aromatic ring if over-exposed.
    
  • Method B (Chemical): Iron powder (

    
    ), 
    
    
    
    , EtOH/Water. Safer, chemoselective for Nitro over Fluorine.

SynthesisPathway cluster_mechanism Mechanistic Insight Start 1-Bromo-2-fluoro- 4-nitrobenzene Inter 1-Cyclopropyl-2-fluoro- 4-nitrobenzene (Target Core) Start->Inter Suzuki Coupling Pd(dppf)Cl2, K3PO4 90°C Reagent Cyclopropyl- boronic acid Reagent->Inter Product 4-Amino-3-fluoro- cyclopropylbenzene (API Precursor) Inter->Product Nitro Reduction Fe/NH4Cl or H2/Pd Chemoselective Note1 Cyclopropyl ring intact under basic Suzuki conditions Inter->Note1 Note2 Fluorine remains stable (no SNAr) Inter->Note2

Caption: Figure 2. Synthetic route from commodity starting materials to the active aniline precursor.

PART 4: Storage, Stability & Quality Control

4.1 Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, the cyclopropyl ring can degrade over months if exposed to acidic impurities or heat.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.

4.2 Self-Validating QC System

Before using this intermediate in a precious step, validate its integrity:

  • Visual Check: Should be Yellow/Orange. If Brown/Black , decomposition has occurred (likely nitro-oxidation).

  • H-NMR Diagnostic:

    • Look for the Cyclopropyl multiplets at

      
       0.7–1.1 ppm (4H).
      
    • Look for the Aromatic protons : The proton ortho to the fluorine will show distinct H-F coupling (

      
      ).
      
  • F-NMR: A single peak around -110 to -120 ppm confirms the fluorine is intact and not displaced.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12533333, Fluoronitrobenzene derivatives. Retrieved from [Link]

  • Wurst, J. et al. (2020).Strategic Applications of Cyclopropyl Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General reference for cyclopropyl utility).
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Methodological & Application

Reaction of cyclopropylboronic acid with fluorinated nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic C(sp²)–C(sp³) Bond Formation: Cyclopropylation of Fluorinated Nitrobenzenes via Suzuki-Miyaura Coupling

Part 1: Introduction & Strategic Overview

The Challenge: The introduction of a cyclopropyl group into fluorinated nitrobenzenes is a high-value transformation in medicinal chemistry.[1] The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability and potency, while the fluorine and nitro groups serve as critical handles for downstream functionalization (e.g.,


 or reduction to anilines).

However, this reaction represents a "clash of instabilities." Cyclopropylboronic acid (CPBA) is notoriously prone to protodeboronation (decomposition), while electron-deficient fluoronitrobenzenes can be sluggish in oxidative addition (if chlorinated) or prone to side reactions (nitro reduction) under forcing conditions.

The Solution: This guide details a high-fidelity protocol using Ligand-Controlled Palladium Catalysis . By selecting bulky, electron-rich phosphine ligands (


 or XPhos) and managing water content strictly, we can outpace the decomposition of the boronic acid to achieve high yields of the coupled product while preserving the sensitive C–F and C–NO₂ bonds.

Part 2: Mechanistic Insight (The "Why")

To succeed, you must understand the "Race Against Time" occurring in your flask.

  • The Productive Path (Suzuki Cycle): The Pd(0) catalyst must undergo oxidative addition into the C–X bond (X = Br, Cl) of the fluoronitrobenzene. The electron-withdrawing nature of the nitro group (

    
    ) and fluorine (
    
    
    
    ) actually accelerates this step compared to electron-rich arenes.
  • The Destructive Path (Protodeboronation): CPBA is unstable.[2] In the presence of water and base, it hydrolyzes and then decomposes to cyclopropane gas and boric acid.

    • Critical Insight: If Oxidative Addition is slow (e.g., with aryl chlorides), the CPBA decomposes before it can transmetalate.

    • Solution: We use Tricyclohexylphosphine (

      
      )  or XPhos . These bulky, electron-rich ligands accelerate the oxidative addition and stabilize the active Pd species, ensuring the catalyst is ready for the boronic acid the moment it enters the cycle.
      
Visualizing the Pathway

G cluster_0 Reactants Nitro Fluoronitrobenzene (Electrophile) OxAdd Oxidative Addition (Fast due to NO2/F) Nitro->OxAdd + Pd(0) CPBA Cyclopropylboronic Acid TransMet Transmetalation (Rate Limiting) CPBA->TransMet Base Activation Decomp Protodeboronation (Side Reaction) CPBA->Decomp H2O / Slow Rxn Pd_Cat Pd(0)-Ligand Active Species OxAdd->TransMet Pd(II)-Ar-X RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(II)-Ar-Cp RedElim->Pd_Cat Regeneration

Caption: The Kinetic Race: The catalyst must capture the boronic acid (Transmetalation) before it decomposes (Protodeboronation).

Part 3: Experimental Protocols

Method A: The "Gold Standard" (For Aryl Bromides)

Best for: 1-Bromo-2-fluoro-4-nitrobenzene and similar analogs.

Reagents:

  • Substrate: Fluorinated Nitrobenzene Bromide (1.0 equiv)

  • Boron Source: Cyclopropylboronic Acid (1.3 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (5 mol%)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) (10 mol%)[3]
    
  • Base: Potassium Phosphate Tribasic (

    
    ), Anhydrous (3.0 equiv)
    
  • Solvent: Toluene / Water (20:1 ratio)

Step-by-Step Protocol:

  • Catalyst Pre-complexation (Crucial): In a separate small vial, dissolve

    
     and 
    
    
    
    in a small volume of toluene. Stir for 15 minutes at room temperature under Argon. The solution should turn from orange to yellow/pale, indicating the formation of the active
    
    
    species.
  • Main Setup: To a reaction vial equipped with a magnetic stir bar, add the Fluorinated Nitrobenzene Bromide, Cyclopropylboronic Acid, and anhydrous

    
    .
    
  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/fill cycle x3). Oxygen is the enemy of

    
    .
    
  • Solvent Addition: Add the Toluene and the specific amount of Water (degassed).

    • Note: A small amount of water is necessary for the boronic acid activation, but too much accelerates decomposition. The 20:1 ratio is the "sweet spot."

  • Initiation: Inject the pre-complexed catalyst solution via syringe.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: You are looking for the disappearance of the Bromide. If the Bromide remains but CPBA is gone, add another 0.5 equiv of CPBA.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Warning: Cyclopropyl-nitrobenzenes can be UV-active but sometimes streak; use a gradient of Hexane/EtOAc.

Method B: The "Robustness" Protocol (For Aryl Chlorides)

Best for: 1-Chloro-2-fluoro-4-nitrobenzene or when CPBA fails.

Why this method? Aryl chlorides react slower.[2] Standard CPBA will decompose before the reaction finishes. We use Potassium Cyclopropyltrifluoroborate , which releases the active boron species slowly ("Slow Release Strategy").

Reagents:

  • Substrate: Fluorinated Nitrobenzene Chloride (1.0 equiv)

  • Boron Source: Potassium Cyclopropyltrifluoroborate (1.5 equiv)[2]

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) (or commercially available XPhos-Pd-G2).
    
  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: THF / Water (10:1)

Protocol Differences:

  • All solids (Substrate, Borate, Catalyst, Ligand, Base) can be weighed into the vial directly (if using XPhos-Pd-G2 precatalyst).

  • Purge thoroughly.

  • Heat to 80°C for 16–24 hours. The trifluoroborate hydrolyzes slowly, maintaining a low but constant concentration of the active boronic acid, matching the slow oxidative addition rate of the chloride.

Part 4: Data Interpretation & Troubleshooting

Quantitative Comparison of Conditions

VariableMethod A (CPBA)Method B (Trifluoroborate)
Substrate Scope Aryl Bromides / IodidesAryl Chlorides / Bromides
Reaction Time Fast (4-8 h)Slow (16-24 h)
Water Sensitivity High (Strict 20:1 ratio)Moderate (Hydrolysis required)
Atom Economy Lower (Excess CPBA often needed)Higher (Stoichiometric efficiency)
Cost CPBA is cheaperTrifluoroborate is more expensive

Troubleshooting Guide:

  • Issue: "I see the product, but also aniline (reduced nitro group)."

    • Cause: Palladium can catalyze the reduction of nitro groups if hydrogen sources are present (even trace amounts from solvent decomposition).

    • Fix: Switch solvent to Dioxane . Ensure strictly anhydrous conditions if using Method A. Lower the temperature to 80°C.

  • Issue: "Starting material remains, Boronic acid is gone."

    • Cause: Protodeboronation occurred faster than coupling.

    • Fix: Switch to Method B (Trifluoroborate). Alternatively, add the CPBA in portions (e.g., 0.5 equiv every 2 hours).

  • Issue: "Loss of Fluorine?"

    • Cause: Rare, but if the nitro group is ortho to the fluorine,

      
       by the base (hydroxide/alkoxide) might displace the fluorine.
      
    • Fix: Use a non-nucleophilic base like

      
        (bulky phosphate) or 
      
      
      
      (anhydrous). Avoid Hydroxide bases (
      
      
      ,
      
      
      ).

Part 5: Optimization Workflow

Use this decision tree to select the correct protocol for your specific fluorinated nitrobenzene derivative.

DecisionTree Start Start: Analyze Substrate Halogen Leaving Group? Start->Halogen Bromide Bromide/Iodide Halogen->Bromide Chloride Chloride Halogen->Chloride OrthoF Is F ortho to NO2? Bromide->OrthoF MethodB Method B: XPhos Pd G2 K-Trifluoroborate Chloride->MethodB Slow Ox. Add. MethodA Method A: Pd(OAc)2 + PCy3 CPBA OrthoF->MethodA No (Meta/Para) BaseCheck Use K3PO4 (Avoid NaOH) to prevent SNAr OrthoF->BaseCheck Yes (Risk of F loss) BaseCheck->MethodA

Caption: Protocol Selection Matrix: Balancing substrate reactivity with reagent stability.

Part 6: References

  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

    • Primary source for the Pd(OAc)2/PCy3 protocol.

  • Deng, M. Z., et al. (2000).[4] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. Link

    • Establishes base effects (

      
       vs KF) in cyclopropyl coupling.
      
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

    • Foundation for Method B (Trifluoroborates).

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

    • Definitive mechanistic study on why CPBA decomposes and how to stop it.

Sources

Nucleophilic aromatic substitution (SNAr) on 1-cyclopropyl-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Cyclopropyl-Aryl Scaffolds via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting Nucleophilic Aromatic Substitution (SNAr) reactions on 1-cyclopropyl-2-fluoro-4-nitrobenzene. This substrate is a valuable building block in medicinal chemistry, and its efficient functionalization is critical for the development of novel therapeutic agents. We will explore the underlying mechanistic principles, provide field-tested protocols for substitution with various nucleophiles (amines, alcohols, and thiols), and discuss essential analytical methods for reaction monitoring and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Cyclopropyl-Nitroaryl Moiety

The this compound scaffold is of significant interest in drug discovery. The cyclopropyl group, a bioisostere for phenyl rings or gem-dimethyl groups, often enhances metabolic stability, improves potency, and modulates conformation. Combined with the synthetically versatile nitro group, which can be readily reduced to an amine for further derivatization, this scaffold represents a powerful starting point for creating diverse chemical libraries.

Nucleophilic Aromatic Substitution (SNAr) is the premier method for functionalizing this core. Unlike many cross-coupling reactions, SNAr often proceeds without the need for expensive transition-metal catalysts, making it a highly atom-economical and scalable process.[1][2] The unique electronic properties of this compound make it an exceptionally well-suited substrate for this transformation.

The SNAr Mechanism: An Electronically Driven Process

The SNAr reaction is a two-step addition-elimination process.[3][4] Its efficiency is critically dependent on the electronic nature of the aromatic ring. For a successful reaction, the ring must be "activated" or made electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[5][6]

Key Features of SNAr on this compound:

  • Activation: The nitro group (-NO₂) at the para-position to the leaving group is a powerful EWG. It strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[5][7]

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Despite the high strength of the C-F bond, fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to attack. The rate-determining step is typically the nucleophilic addition, not the C-F bond cleavage.[7][8]

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex.[4][9] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the first step.[4][6]

SNAr_Mechanism Figure 1: The SNAr Addition-Elimination Mechanism sub 1-cyclopropyl-2-fluoro- 4-nitrobenzene + Nu⁻ ts1 Rate-Determining Step (Addition) sub->ts1 mc Meisenheimer Complex (Resonance Stabilized Intermediate) ts1->mc Nucleophilic Attack ts2 Fast Step (Elimination) mc->ts2 prod Substituted Product + F⁻ ts2->prod Loss of F⁻ & Rearomatization

Caption: SNAr mechanism on the activated aryl fluoride.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific nucleophile used.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

A systematic approach is key to reproducible results. The general workflow encompasses setup, execution, workup, and analysis.

Experimental_Workflow Figure 2: General Experimental Workflow setup Setup Dissolve substrate in anhydrous solvent under inert atmosphere (N₂ or Ar). Add base and nucleophile. reaction Reaction Stir at specified temperature. Monitor progress via TLC or HPLC. setup->reaction Execute workup Work-up Quench reaction (e.g., with water or NH₄Cl). Perform aqueous/organic extraction. reaction->workup Upon Completion purify Purification Dry organic layer (e.g., Na₂SO₄). Concentrate under reduced pressure. Purify via flash column chromatography. workup->purify Isolate Crude analyze Analysis Confirm structure and purity. (¹H NMR, ¹³C NMR, LC-MS, HRMS) purify->analyze Obtain Pure Product

Caption: A standardized workflow for SNAr reactions.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

This protocol is suitable for primary and secondary aliphatic or aromatic amines.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen base (K₂CO₃ or Cs₂CO₃).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Add the anhydrous solvent (DMSO or DMF) via syringe.

    • Add the amine nucleophile dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-12 hours).

    • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol requires a strong base to deprotonate the alcohol or phenol, forming a more potent alkoxide/phenoxide nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol nucleophile (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)[3]

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol/phenol and anhydrous THF or DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH or t-BuOK portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.

    • Add the solution of the aryl fluoride dropwise to the stirring nucleophile solution at room temperature.

    • Heat the reaction to 60-100 °C, monitoring by TLC or HPLC.[10]

    • Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Perform an aqueous workup and purification as described in Protocol 3.2, steps 7-10.

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)

This protocol is effective for generating aryl thioethers, which are important motifs in pharmaceuticals.

  • Materials:

    • This compound (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Combine this compound, the thiol, and Cs₂CO₃ in a dry flask under an inert atmosphere.

    • Add anhydrous DMF and stir the mixture at room temperature. Many reactions with thiols are rapid and may not require heating.[11]

    • Monitor the reaction closely by TLC or HPLC. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.

    • Once the reaction is complete, perform an aqueous workup and purification as described in Protocol 3.2, steps 7-10.

Reaction Monitoring and Product Characterization

A self-validating protocol requires robust analytical control. The choice of technique depends on the available instrumentation and the properties of the reactants and products.[12]

TechniqueApplication in SNAr MonitoringAdvantagesConsiderations
TLC Rapid, qualitative check of reaction progress. Used to identify optimal solvent systems for column chromatography.Fast, inexpensive, and simple to perform.Provides qualitative data only; co-elution can be misleading.
HPLC Quantitative analysis of reaction kinetics, conversion, and purity.[13]High resolution and sensitivity; provides accurate quantitative data.[14]Requires method development; higher instrument cost.
GC-MS Suitable for volatile and thermally stable products. Provides quantitative data and mass confirmation.[15]Excellent sensitivity and provides structural information from mass fragmentation.Not suitable for non-volatile or thermally labile compounds.
NMR Structural elucidation of the final purified product (¹H, ¹³C, ¹⁹F NMR).Provides definitive structural information and confirmation of substitution.Not typically used for real-time monitoring; requires high-purity samples.
LC-MS Confirms the mass of the desired product in crude or purified samples.High throughput and provides molecular weight confirmation.Ionization efficiency can vary; not inherently quantitative without standards.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficiently reactive nucleophile.2. Base is not strong enough.3. Reaction temperature is too low.4. Water present in the reaction.1. For O/N-H nucleophiles, use a stronger base (e.g., NaH instead of K₂CO₃).2. Increase reaction temperature in 20 °C increments.3. Switch to a more polar aprotic solvent like DMSO.4. Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple Products/Side Reactions 1. Nucleophile has multiple reactive sites.2. Reaction with the nitro group.3. Reaction temperature is too high.1. Use a protecting group strategy for the nucleophile.2. Use milder conditions (lower temperature, weaker base).3. Reduce the reaction temperature.
Low Yield after Workup 1. Product is partially water-soluble.2. Incomplete extraction.3. Product degradation on silica gel.1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Increase the number of extractions (e.g., from 3x to 5x).3. Deactivate silica gel with triethylamine (1% in eluent) for basic products.

Conclusion

The SNAr reaction on this compound is a powerful and versatile tool for the synthesis of complex molecules in drug discovery and development. The protocols and guidelines presented here offer a solid foundation for researchers to efficiently generate novel derivatives. By understanding the mechanistic principles and employing robust analytical monitoring, scientists can confidently and reproducibly synthesize valuable building blocks for next-generation therapeutics.

References

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Source: Filo URL: [Link]

  • Title: Short Notes on Nucleophilic Aromatic Substitution Source: Longdom Publishing URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) Source: JoVE URL: [Link]

  • Title: SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem Source: Springer Nature URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: ACS Publications URL: [Link]

  • Title: SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT... Source: ResearchGate URL: [Link]

  • Title: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies Source: Taylor & Francis Online URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts Source: RSC Publishing URL: [Link]

  • Title: HPLC or GC-MS: Which Technique is Best for Your Needs? Source: Aijiren URL: [Link]

  • Title: Real-time HPLC-MS reaction progress monitoring using an automated analytical platform Source: Royal Society of Chemistry URL: [Link]

  • Title: GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Source: Patsnap URL: [Link]

Sources

Application Note: Cyclopropylation of 2-Fluoro-4-Nitrohalobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the cyclopropylation of 2-fluoro-4-nitrohalobenzenes . It prioritizes field-proven methodologies, specifically Suzuki-Miyaura and Negishi cross-couplings, while addressing the unique electronic and steric challenges posed by the ortho-fluoro and para-nitro substituents.

Executive Summary

The 2-fluoro-4-nitro-1-cyclopropylbenzene scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor to fluorinated anilines found in kinase inhibitors and antibiotics (e.g., Linezolid analogs). The introduction of the cyclopropyl group enhances metabolic stability and lipophilicity compared to isopropyl or ethyl groups.

However, the 2-fluoro-4-nitrohalobenzene substrate presents a "Push-Pull" electronic challenge:

  • Activation: The para-nitro group strongly activates the C-Halogen bond for oxidative addition (in Pd-catalysis) and nucleophilic attack (in SNAr).

  • Destabilization: The ortho-fluoro group introduces steric strain and inductive effects that can destabilize sensitive catalytic intermediates.

  • Reagent Sensitivity: The nitro group is incompatible with Grignard reagents (Kumada coupling), necessitating the use of Boron (Suzuki) or Zinc (Negishi) chemistries.

This guide details three validated protocols:

  • Suzuki-Miyaura Coupling: The primary, scalable route using Cyclopropylboronic acid.

  • Negishi Coupling: The high-reactivity route for aryl chlorides or difficult substrates.

  • Nucleophilic Aromatic Substitution (SNAr): For synthesizing N-cyclopropyl anilines.

Mechanistic Insight & Reagent Selection

The "Ortho-Effect" and Catalyst Choice

The 2-fluoro substituent creates steric hindrance around the halogen leaving group (X). Standard ligands (e.g., PPh3) often fail to promote reductive elimination efficiently in sterically congested systems.

  • Recommendation: Use electron-rich, bulky phosphine ligands like PCy3 , SPhos , or XPhos . These facilitate oxidative addition into the C-X bond and stabilize the active Pd(0) species.

Reagent Stability: The Boron Dilemma

Cyclopropylboronic acid (CPBA) is prone to protodeboronation (loss of the boron group) under aqueous/basic conditions, leading to cyclopropane gas and unreacted aryl halide.

  • Counter-Strategy: Use Cyclopropyl MIDA boronate or Potassium cyclopropyltrifluoroborate for slow-release stability, or employ a "fast-reaction" protocol with high catalyst loading and non-protic cosolvents.

Decision Matrix: Which Reagent?
FeatureSuzuki (Boronic Acid) Negishi (Zinc Reagent) Kumada (Grignard)
Reagent Cyclopropylboronic acidCyclopropylzinc BromideCyclopropylmagnesium Br
Substrate Scope Aryl Bromides/IodidesAryl Chlorides/Bromides/IodidesNOT COMPATIBLE
Nitro Tolerance ExcellentExcellentPoor (Reduces NO2)
Moisture Sensitivity Low (Aqueous compatible)High (Requires anhydrous)High
Primary Use Case General Synthesis, Scale-upDifficult/Unreactive SubstratesDo Not Use

Visualization: Reaction Pathways[1]

ReactionPathways Substrate 2-Fluoro-4-nitro-1-halobenzene (X = Br, Cl, I) Suzuki Suzuki-Miyaura Reagent: cPr-B(OH)2 Cat: Pd(OAc)2 / PCy3 Base: K3PO4 Substrate->Suzuki Preferred for Br/I Negishi Negishi Coupling Reagent: cPr-ZnBr Cat: Pd(PPh3)4 or Ni(dppp) Solvent: THF Substrate->Negishi Preferred for Cl SNAr SNAr (Amination) Reagent: Cyclopropylamine Base: DIPEA Solvent: DMSO Substrate->SNAr If Target is Aniline Product_CC 1-Cyclopropyl-2-fluoro-4-nitrobenzene (C-C Bond) Suzuki->Product_CC Negishi->Product_CC Product_CN N-Cyclopropyl-2-fluoro-4-nitroaniline (C-N Bond) SNAr->Product_CN

Caption: Synthetic pathways for cyclopropylation.[1] Blue/Green paths denote C-C bond formation; Purple denotes C-N bond formation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: 1-Bromo-2-fluoro-4-nitrobenzene

Materials:

  • Substrate: 1-Bromo-2-fluoro-4-nitrobenzene (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (1.3 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl bromide (1.0 mmol, 220 mg), cyclopropylboronic acid (1.5 mmol, 129 mg), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₃PO₄ (636 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12–18 hours.

    • Note: Vigorous stirring is critical for the biphasic system.

  • Monitoring: Check by TLC or LCMS. Look for the disappearance of the bromide. If protodeboronation is observed (benzene formation), add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Negishi Coupling (High Reactivity)

Best for: 1-Chloro-2-fluoro-4-nitrobenzene or when Suzuki fails.

Materials:

  • Substrate: 1-Chloro-2-fluoro-4-nitrobenzene (1.0 equiv)

  • Reagent: Cyclopropylzinc bromide (0.5 M in THF, commercially available) (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PepPSI-IPr (2 mol%)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask and cool under Argon.

  • Catalyst Loading: Add the aryl chloride (1.0 mmol) and Pd(PPh₃)₄ (58 mg).

  • Solvent: Add anhydrous THF (3 mL).

  • Reagent Addition: Dropwise, add the Cyclopropylzinc bromide solution (3.0 mL, 1.5 mmol) at room temperature.

    • Caution: Organozinc reagents are moisture sensitive. Use a sure-seal bottle and oven-dried needles.

  • Reaction: Heat to 60–70°C for 4–8 hours. The reaction is typically faster than Suzuki.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic).

  • Workup: Extract with Et₂O. Wash with water and brine.[2][3]

    • Safety: The quench may release small amounts of cyclopropane gas; perform in a fume hood.

Protocol C: SNAr N-Cyclopropylation

Best for: Synthesis of N-cyclopropyl-2-fluoro-4-nitroaniline

Materials:

  • Substrate: 1,2-Difluoro-4-nitrobenzene OR 1-Bromo-2-fluoro-4-nitrobenzene

  • Reagent: Cyclopropylamine (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or DMF

Step-by-Step:

  • Mixing: Dissolve substrate (1.0 mmol) in DMSO (2 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by Cyclopropylamine (1.2 mmol).

  • Reaction: Stir at RT to 50°C .

    • Selectivity: The 1-position (between F and NO2, or Br) is highly activated. However, in 1,2-difluoro-4-nitrobenzene, the 4-nitro group activates both fluorines. The position para to the nitro is usually more reactive, but the 2-fluoro group activates the 1-position. Verify regioselectivity by NMR.

  • Workup: Pour into crushed ice/water. Filter the precipitate.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Suzuki) Protodeboronation of CPBAUse Cyclopropyl MIDA boronate or add reagent in portions. Switch to anhydrous conditions (using Cs₂CO₃ in Dioxane).
Homocoupling (Ar-Ar) Oxidation of Pd catalystEnsure strict Argon purging. Add a scavenger like 1-hexene (rarely needed for this substrate).
Regioisomer Mix (SNAr) Competition between F and NO2 activationLower temperature (0°C). Use non-polar solvent (THF) to reduce SNAr rate and improve selectivity.
No Reaction (Cl substrate) C-Cl bond too strongSwitch from Suzuki to Negishi . Use "Buchwald G3" precatalysts (e.g., XPhos Pd G3).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill high-boiling nitro residues to dryness.

  • Organozincs: Pyrophoric or highly flammable. Handle under inert atmosphere.

  • Cyclopropylamine: Toxic and volatile. Use in a well-ventilated fume hood.

References

  • Suzuki-Miyaura Coupling with Cyclopropylboronic Acids

    • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][4][5]

    • Source: Wallace, D. J., & Chen, C. (2002). Tetrahedron Letters.
    • URL:[Link] (Verified Context via Search 1.10)

  • Negishi Coupling for Electron-Deficient Arenes

    • Title: Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides.
    • Source: Han, C., et al. (2004). J. Am. Chem. Soc.[5][6][7][8]

    • URL:[Link]

  • General Review of Cyclopropylation Methods

    • Title: Recent Advances in the Synthesis of Cyclopropanes.[9][10][11]

    • Source: Ebner, C., & Carreira, E. M. (2017). Chemical Reviews.
    • URL:[Link]

  • SNAr Reactivity of Fluoronitrobenzenes

    • Title: Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene.[12]

    • Source: ResearchG
    • URL:[Link] (Verified Context via Search 1.20)

Sources

Troubleshooting & Optimization

Minimizing debromination side products in cyclopropyl coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Debromination Side Products

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into a common yet challenging issue in modern synthetic chemistry: the formation of debrominated byproducts during palladium-catalyzed cross-coupling reactions involving cyclopropyl moieties. This resource moves beyond simple protocols to explain the why behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Cyclopropyl Bromide Coupling

Cyclopropyl groups are privileged motifs in medicinal chemistry, valued for their ability to introduce conformational rigidity and unique metabolic profiles. However, the palladium-catalyzed cross-coupling of bromocyclopropanes can be plagued by a significant side reaction: hydrodebromination, where the bromine atom is replaced by hydrogen.[1][2] This byproduct not only reduces the yield of the desired product but also complicates purification efforts. Understanding and controlling this side reaction is paramount for efficient synthesis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the problems you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a common problem in cyclopropyl coupling reactions?

A1: Hydrodebromination is an undesired side reaction where the C-Br bond of the cyclopropyl bromide is cleaved and replaced with a C-H bond, leading to the formation of a simple cyclopropane byproduct.[1][2] This process competes directly with the desired cross-coupling pathway within the palladium catalytic cycle. Cyclopropyl bromides can be particularly susceptible due to the inherent strain and electronic nature of the cyclopropane ring, which can influence the stability of key intermediates in the catalytic cycle.

The generally accepted mechanism for this side reaction involves the formation of a palladium-hydride species (Pd-H).[3] This species can arise from various sources within the reaction mixture, such as the base, solvent, or even impurities. Once formed, this Pd-H intermediate can participate in a reductive elimination pathway with the cyclopropyl group, yielding the debrominated byproduct and regenerating the Pd(0) catalyst.

Q2: What is the general catalytic cycle and where does the debromination pathway diverge?

A2: The primary catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The debromination pathway represents a parasitic cycle that branches off after the initial oxidative addition step.

Below is a diagram illustrating the desired productive cycle versus the competing debromination pathway.

Catalytic_Cycle Fig. 1: Competing Pathways in Cyclopropyl Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Cyclopropyl-Br PdII_Intermediate Cyclopropyl-Pd(II)-Br OxAdd->PdII_Intermediate Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII_Intermediate->Transmetal Hydride_Source Hydride Source (Base, Solvent, etc.) PdII_Intermediate->Hydride_Source Competes with Transmetalation PdII_Coupling Cyclopropyl-Pd(II)-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Cyclopropyl-R) RedElim->Product PdII_Hydride Cyclopropyl-Pd(II)-H Hydride_Source->PdII_Hydride RedElim_Debrom Reductive Elimination PdII_Hydride->RedElim_Debrom RedElim_Debrom->Pd0 Regenerates Catalyst Byproduct Debrominated Byproduct (Cyclopropane) RedElim_Debrom->Byproduct Troubleshooting_Debromination Fig. 2: Troubleshooting Workflow for Debromination Start High Debromination Observed Step1 Optimize Base: Switch to milder, non-coordinating base (e.g., K₃PO₄, CsF, K₂CO₃) Start->Step1 Step2 Screen Ligands: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) Step1->Step2 If still high Success Debromination Minimized Step1->Success Problem Solved Step3 Lower Temperature: Run reaction at RT to 80°C Step2->Step3 If still high Step2->Success Problem Solved Step4 Check Reagents & Solvents: Use anhydrous, degassed solvents. Ensure high purity of starting materials. Step3->Step4 If still high Step3->Success Problem Solved Step4->Success Problem Solved

Caption: A systematic workflow for troubleshooting high levels of debromination.

Detailed Recommendations & Scientific Rationale

1. Optimize the Base

The choice of base is often the most critical factor. [1][7]Strong, nucleophilic bases, especially alkoxides (e.g., NaOtBu), or those containing residual water or alcohol, can be significant sources of hydride species.

  • Recommendation: Switch to a milder, non-coordinating inorganic base.

  • Rationale: Weaker bases are less likely to generate palladium-hydride species. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often effective because they are sufficiently basic to facilitate the catalytic cycle but have a lower propensity for generating hydrides. [1][7] 2. Screen Catalyst and Ligand Combinations

The ligand plays a crucial role in modulating the reactivity of the palladium center. The electronic and steric properties of the ligand influence the relative rates of the elementary steps in the catalytic cycle. [2][7]

  • Recommendation: Employ bulky, electron-rich phosphine ligands.

  • Rationale: Ligands such as XPhos, SPhos, and other biaryl phosphines can accelerate the rate of reductive elimination from the Cyclopropyl-Pd(II)-R intermediate. [8][9]This makes the desired product-forming step faster and more competitive against the debromination pathway. These ligands stabilize the low-coordinate palladium species necessary for efficient oxidative addition. [5] 3. Adjust Reaction Temperature

Higher temperatures can accelerate all reaction rates, but they may disproportionately favor side reactions like debromination, which can have a different activation energy than the desired coupling. [2][7][10]

  • Recommendation: Attempt the reaction at a lower temperature (e.g., start at room temperature and incrementally increase to 60-80°C).

  • Rationale: Lowering the temperature can enhance the selectivity of the reaction by disfavoring the undesired debromination pathway. [1]While this may require longer reaction times, the improvement in yield and purity is often a worthwhile trade-off.

4. Scrutinize Reagents and Solvents

Hydride sources can be introduced as impurities. Protic solvents like water or alcohols can also serve as a source of protons or hydrides. [1][2]

  • Recommendation:

    • Use high-purity, anhydrous, and thoroughly degassed solvents (e.g., toluene, dioxane, THF). [2] * Ensure the purity of your cyclopropyl bromide and coupling partner.

    • Verify the quality of your base; some inorganic bases can be hygroscopic.

  • Rationale: Removing potential hydride sources is a direct way to inhibit the formation of the Cyclopropyl-Pd(II)-H intermediate. Oxygen can also deactivate the Pd(0) catalyst, leading to sluggish reactions where side pathways become more prominent. [1]

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting points for optimizing a cyclopropyl coupling reaction to minimize debromination.

ParameterRecommended Starting PointRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos or SPhos (1.5 - 2 mol eq. to Pd)Bulky, electron-rich ligands that promote fast reductive elimination. [8][9]
Base K₃PO₄ (2.0 - 3.0 equiv.)Mild, effective, and less prone to generating hydrides. [2][7]
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents that do not act as hydride sources. [2]
Temperature 80 °CA moderate starting temperature to balance reaction rate and selectivity. [7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromocyclopropane

This protocol provides a general, robust starting point for coupling a bromocyclopropane with an arylboronic acid, incorporating best practices to mitigate debromination.

Materials:

  • Bromocyclopropane derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (powdered, dried, 2.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromocyclopropane, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe. The typical concentration is 0.1 - 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Analysis: Analyze the purified product and any collected fractions by ¹H NMR and/or LC-MS to determine the final yield and the ratio of coupled product to debrominated byproduct.

References

  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • MDPI. (2024, April 4). Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

Sources

Technical Support Center: Purification of Fluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluoronitrobenzene (FNB) isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating ortho-, meta-, and para-fluoronitrobenzene. These isomers are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their similar physical properties present significant purification challenges.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles. The methodologies and advice presented herein are grounded in established chemical principles and field-proven experience.

Understanding the Challenge: Isomer Properties

The successful separation of FNB isomers hinges on exploiting the subtle differences in their physical properties. The close boiling points of the ortho and para isomers make their separation by standard distillation particularly difficult.[5][6] However, the differences in their melting points and solubility profiles provide avenues for purification by crystallization and chromatography.

Property1-Fluoro-2-nitrobenzene (ortho)1-Fluoro-3-nitrobenzene (meta)1-Fluoro-4-nitrobenzene (para)
Molecular Formula C₆H₄FNO₂C₆H₄FNO₂C₆H₄FNO₂
Molecular Weight 141.10 g/mol [7]141.10 g/mol [8]141.10 g/mol
Melting Point -9 to -6 °C[7][9][10]4 °C[8]27-29 °C
Boiling Point ~215 °C (at std. pressure)[7][11]200 °C[8]205 °C
Density 1.338 g/mL at 25 °C[7]1.325 g/mL[8]1.33 g/cm³[1]
Appearance Pale yellow to amber liquid[7][10]-Pale yellow solid

Core Purification Methodologies

The choice of purification method is dictated by the isomeric composition of your mixture, the desired purity, and the scale of the separation. The three primary techniques are fractional crystallization, adsorption chromatography, and fractional distillation.

Fractional Crystallization

Principle: This technique exploits differences in the solubility of the isomers in a given solvent at a specific temperature.[12][13][14] By carefully controlling the temperature, one isomer can be selectively crystallized from the solution while the others remain dissolved. The significant difference in melting points between the para isomer (solid at room temperature) and the ortho/meta isomers (liquids or low-melting solids) makes fractional crystallization a particularly effective method for isolating p-fluoronitrobenzene.

  • Solvent Selection: Choose a solvent in which the p-fluoronitrobenzene has lower solubility compared to the other isomers, especially at reduced temperatures. Alcohols (e.g., methanol, ethanol) or hydrocarbon solvents (e.g., hexane) are common starting points.

  • Dissolution: Dissolve the isomeric mixture in a minimal amount of the selected solvent at an elevated temperature to ensure complete dissolution.

  • Controlled Cooling: Slowly cool the solution while stirring gently. The para isomer, having the highest melting point and often lower solubility, should crystallize first. Rapid cooling can lead to the entrapment of impurities.

  • Isolation: Once a significant amount of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other isomers.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Assess the purity of the isolated isomer using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Recrystallization (Optional): For higher purity, a second recrystallization step may be necessary.

Adsorption Chromatography

Principle: Adsorption chromatography separates compounds based on their differential adsorption to a solid stationary phase.[15][16][17] Isomers are separated based on their varying affinities for the adsorbent, which is typically silica gel or alumina.[15][18] This method is well-suited for separating non-ionic isomers with differing polarities.[15]

  • Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a suitable solvent (the mobile phase) to create a uniform slurry.

  • Sample Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase through the column. The isomers will travel down the column at different rates based on their interaction with the stationary phase. The least polar isomer will typically elute first.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the composition of each fraction using Thin-Layer Chromatography (TLC), GC, or HPLC to identify the fractions containing the pure isomers.

  • Solvent Evaporation: Combine the fractions containing the desired pure isomer and remove the solvent by rotary evaporation.

Fractional Distillation

Principle: This technique separates liquids with different boiling points. While challenging for FNB isomers due to their close boiling points, it can be effective for enriching a mixture in one of the isomers or for separating the meta isomer from the ortho and para isomers.[5][6]

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Add the isomeric mixture to the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: As the vapor travels up the fractionating column, it will be enriched in the component with the lower boiling point. Collect the distillate in fractions based on the temperature at the head of the column.

  • Analysis: Analyze the composition of each fraction to determine the degree of separation.

Troubleshooting Guide

This section addresses common issues encountered during the purification of fluoronitrobenzene isomers.

Q1: My fractional crystallization yields are very low, or the purity of the crystallized para-isomer is poor.

This is a common problem that often points to issues with solvent selection or the cooling process.

  • Causality: If the solvent is too good a solvent for the para-isomer, it will not readily crystallize, leading to low yields. Conversely, if the solvent is too poor, all isomers may precipitate out, resulting in low purity. Rapid cooling can also trap impurities within the crystal lattice.

  • Solution Workflow:

    G start Low Yield or Poor Purity in Crystallization solvent Re-evaluate Solvent System start->solvent Is solubility appropriate? cooling Optimize Cooling Rate start->cooling Was cooling slow and controlled? purity_check Analyze Purity (GC/HPLC) solvent->purity_check cooling->purity_check recrystallize Perform a Second Recrystallization recrystallize->purity_check purity_check->recrystallize Purity below target end_good Desired Purity Achieved purity_check->end_good Purity meets target end_bad Problem Persists purity_check->end_bad Purity still low

    A workflow for troubleshooting crystallization issues.

    • Actionable Steps:

      • Solvent Screening: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which the desired isomer is sparingly soluble at low temperatures but readily soluble at higher temperatures.

      • Slow Cooling: Decrease the temperature of the solution gradually. Consider using an ice bath with controlled addition of ice or a programmable cooling system.

      • Seeding: Introduce a small crystal of the pure para-isomer to the cooled solution to induce crystallization.

      • Recrystallization: If purity is the primary issue, re-dissolve the crystallized product in a fresh portion of hot solvent and repeat the cooling process.[12]

Q2: The isomers are not separating on my silica gel column. They are eluting together.

This indicates that the chosen mobile phase is not providing sufficient differentiation in the elution of the isomers.

  • Causality: The polarity of the mobile phase is critical. If the mobile phase is too polar, all isomers will be quickly eluted with little interaction with the stationary phase. If it is not polar enough, the isomers may not move down the column at all.

  • Solution Workflow:

    G start Co-elution of Isomers in Column Chromatography tlc Optimize with TLC First start->tlc solvent Adjust Mobile Phase Polarity resolution Check Resolution solvent->resolution gradient Implement Gradient Elution gradient->resolution tlc->solvent Develop a solvent system with good spot separation resolution->gradient Poor Resolution end_good Separation Achieved resolution->end_good Good Resolution end_bad Still No Separation resolution->end_bad No Improvement

    A workflow for troubleshooting chromatographic separation.

    • Actionable Steps:

      • TLC Optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for a solvent system that gives good separation of the spots on the TLC plate.

      • Mobile Phase Adjustment: Based on the TLC results, adjust the polarity of your mobile phase. If the isomers are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are not moving, increase the polarity (e.g., increase the proportion of ethyl acetate).

      • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.

Q3: Fractional distillation is not separating the ortho and para isomers effectively.

This is an expected challenge due to their very close boiling points.

  • Causality: The boiling points of o-fluoronitrobenzene (~215 °C) and p-fluoronitrobenzene (205 °C) are too similar for efficient separation by standard fractional distillation.

  • Solution:

    • Hybrid Approach: Use fractional distillation as a preliminary step to enrich the mixture in one of the isomers. For example, you can distill to remove the lower-boiling meta-isomer first. The resulting mixture of ortho and para isomers can then be separated more effectively by fractional crystallization. A similar approach combining distillation and crystallization has been used for separating chloronitrobenzene isomers.[5][6]

    • Vacuum Distillation: Performing the distillation under vacuum will lower the boiling points and may enhance the separation efficiency.

Frequently Asked Questions (FAQs)

Q: What safety precautions should I take when working with fluoronitrobenzenes? A: Fluoronitrobenzenes are toxic and can cause skin and eye irritation.[1] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use reverse-phase chromatography to separate these isomers? A: Yes, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), can be an effective method. The elution order will generally be the reverse of normal-phase chromatography, with the most polar isomer eluting first. Ultra-performance liquid chromatography (UPLC) with a C18 column has been successfully used to separate similar isomers.[19]

Q: Are there any more advanced techniques for separating these isomers? A: Research is ongoing into novel separation methods. Metal-Organic Frameworks (MOFs) have shown promise for the separation of fluoroarene isomers based on selective interactions with the framework.[3][20] Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatography technique, is another advanced method that can be effective for isomer separation.[21]

Q: How can I confirm the identity and purity of my separated isomers? A: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information to confirm the identity of each isomer.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of each isomer by measuring the relative area of the peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compounds.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for the solid para-isomer.

References

  • Fiveable. (2025, August 15).
  • Grokipedia. (n.d.). Fluoronitrobenzene.
  • Sulzer. (n.d.).
  • Grokipedia. (n.d.). 2-Fluoronitrobenzene.
  • Wikipedia. (n.d.).
  • Stenutz. (n.d.). m-fluoronitrobenzene.
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Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Analysis of 1-Cyclopropyl-2-fluoro-4-nitrobenzene and Structurally Related Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable analytical technique for the characterization of these fluorinated compounds. The ¹⁹F nucleus boasts a unique combination of advantageous properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1][2] Furthermore, the vast chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap and provides exceptional sensitivity to the local electronic environment.[1][3]

This guide provides an in-depth technical analysis of the ¹⁹F NMR spectroscopy of 1-cyclopropyl-2-fluoro-4-nitrobenzene, a molecule of interest in medicinal chemistry due to the presence of a pharmacologically relevant cyclopropyl moiety in conjunction with a fluorinated nitroaromatic scaffold. While specific experimental ¹⁹F NMR data for this compound is not widely published, this guide will leverage established principles of NMR spectroscopy to predict its spectral characteristics. To provide a robust comparative framework, we will analyze and contrast its predicted data with the experimental ¹⁹F NMR data of structurally related fluorinated nitroaromatics: 2,4-difluoronitrobenzene, 1-fluoro-2,4-dinitrobenzene, and 4-fluoro-3-nitroaniline. This guide will delve into the underlying principles governing the observed chemical shifts and coupling constants, providing a detailed experimental protocol for obtaining high-quality ¹⁹F NMR spectra for these compounds.

Understanding the ¹⁹F NMR Spectrum of Aromatic Compounds: The Influence of Substituents

The chemical shift of a fluorine atom on an aromatic ring is exquisitely sensitive to the electronic effects of other substituents. Electron-withdrawing groups, such as the nitro group (-NO₂), generally cause a downfield shift (less shielded) of the fluorine resonance, while electron-donating groups induce an upfield shift (more shielded).[4] The position of the substituent relative to the fluorine atom (ortho, meta, or para) also plays a crucial role in determining the magnitude of this effect.

The cyclopropyl group, while being an alkyl substituent, is known to possess a degree of unsaturation and can participate in conjugation with the aromatic ring, generally acting as an ortho-para directing and activating group in electrophilic aromatic substitution.[5] Its influence on the ¹⁹F chemical shift is more nuanced. It is expected to have a shielding effect compared to a hydrogen atom, but its precise impact in the context of a fluorinated nitroaromatic system requires careful consideration of both inductive and resonance effects.

Predicted ¹⁹F NMR Analysis of this compound

Based on the electronic properties of its substituents, we can predict the key features of the ¹⁹F NMR spectrum of this compound.

  • Chemical Shift (δ): The fluorine atom is situated ortho to the cyclopropyl group and meta to the strongly electron-withdrawing nitro group. The nitro group at the para position relative to the fluorine would exert a significant deshielding effect, shifting the resonance downfield. The ortho-cyclopropyl group is expected to have a modest shielding effect. Therefore, the chemical shift is anticipated to be in the downfield region typical for fluorine atoms on electron-deficient aromatic rings.

  • Coupling Constants (J): The fluorine atom will exhibit spin-spin coupling with the adjacent aromatic protons and the protons of the cyclopropyl group.

    • ³J(H-F) (ortho): Coupling to the proton at the C3 position.

    • ⁴J(H-F) (meta): Coupling to the proton at the C5 position.

    • Long-range coupling: Potential coupling to the protons of the cyclopropyl group.

The following diagram illustrates the predicted coupling interactions for this compound.

Caption: Predicted ¹⁹F-¹H coupling in this compound.

Comparative ¹⁹F NMR Analysis

To contextualize the predicted spectral properties of this compound, we will now compare it with three structurally related compounds for which experimental data is available.

Alternative 1: 2,4-Difluoronitrobenzene

This molecule features a second fluorine atom in place of the cyclopropyl group. This allows for a direct comparison of the electronic influence of a fluorine atom versus a cyclopropyl group at the ortho position relative to the observed fluorine.

Alternative 2: 1-Fluoro-2,4-dinitrobenzene

Here, the cyclopropyl group is replaced by a second nitro group. This provides insight into the additive deshielding effect of multiple electron-withdrawing groups on the fluorine chemical shift.

Alternative 3: 4-Fluoro-3-nitroaniline

In this analogue, the cyclopropyl group is replaced by an amino group (-NH₂), a strong electron-donating group. This will demonstrate the significant shielding effect of an electron-donating group compared to the other substituents.

Data Presentation

The following table summarizes the predicted ¹⁹F NMR data for this compound and the experimental data for the selected comparative compounds.

CompoundSubstituent at C2Substituent at C4¹⁹F Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
This compound CyclopropylNitroPredicted: -110 to -120Predicted: ³J(H-F), ⁴J(H-F)
2,4-Difluoronitrobenzene FluoroNitroF2: -108.3, F4: -103.8²J(F-F) ≈ 20, ³J(H-F), ⁴J(H-F)
1-Fluoro-2,4-dinitrobenzene NitroNitro-109.5³J(H-F), ⁴J(H-F)
4-Fluoro-3-nitroaniline AminoNitro-125.7³J(H-F), ⁴J(H-F)

Note: Chemical shifts are referenced to CFCl₃. Experimental data is sourced from publicly available spectral databases and literature. The predicted chemical shift for this compound is an educated estimate based on substituent effects.

Causality Behind Experimental Choices and Spectral Interpretation

The choice of these specific comparators is deliberate. By systematically altering the substituent at the C2 position while keeping the fluoro and nitro groups constant (where possible), we can isolate and understand the electronic contribution of each group to the ¹⁹F NMR spectrum.

  • 2,4-Difluoronitrobenzene vs. This compound: The presence of a second fluorine atom in 2,4-difluoronitrobenzene leads to a significant downfield shift for both fluorine atoms due to their electron-withdrawing nature. The observation of a large ²J(F-F) coupling constant would be a key distinguishing feature. In contrast, the cyclopropyl group in our target molecule is expected to be less electron-withdrawing than fluorine, leading to a more upfield (shielded) chemical shift for the adjacent fluorine.

  • 1-Fluoro-2,4-dinitrobenzene vs. This compound: The replacement of the cyclopropyl group with another strongly electron-withdrawing nitro group in 1-fluoro-2,4-dinitrobenzene results in a significant downfield shift of the fluorine resonance. This highlights the powerful deshielding effect of the nitro group.

  • 4-Fluoro-3-nitroaniline vs. This compound: The amino group in 4-fluoro-3-nitroaniline is a strong electron-donating group, causing a significant upfield shift of the fluorine resonance compared to the other examples. This provides a clear illustration of the shielding effect of electron-donating substituents.

The following diagram illustrates the logical relationship between the electronic nature of the substituent at C2 and the expected ¹⁹F chemical shift.

Caption: Substituent effects on ¹⁹F chemical shifts.

Experimental Protocol for ¹⁹F NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra of this compound and its comparators. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the fluorinated compound into a clean, dry vial.

  • Dissolution: Dissolve the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[3]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is a common choice. Alternatively, a sealed capillary containing a reference compound like CFCl₃ can be used.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Locking and Shimming: Insert the sample into the magnet, lock the spectrometer on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the sample.

Data Acquisition
  • Experiment: Select a standard 1D ¹⁹F pulse sequence. For routine analysis, a simple pulse-acquire sequence is sufficient. If proton coupling is to be removed, a proton-decoupled pulse sequence should be used.

  • Spectral Width: Set a wide spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -150 ppm for aromatic fluorides).

  • Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region.

  • Acquisition Time (AT): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ of the fluorine nuclei.

  • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature throughout the experiments to ensure comparability of chemical shifts.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

  • Referencing: Reference the spectrum to the internal standard or an external reference.

  • Peak Picking and Integration: Identify the peaks and integrate their areas. For coupled spectra, measure the coupling constants.

The following diagram outlines the experimental workflow.

cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_Standard Add Internal Standard Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Lock_Shim Lock and Shim Transfer->Lock_Shim Tune_Match Tune and Match ¹⁹F Channel Lock_Shim->Tune_Match Set_Params Set Spectral Parameters Tune_Match->Set_Params Acquire Acquire FID Set_Params->Acquire FT Fourier Transform Acquire->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Analyze Analyze Peaks and Couplings Reference->Analyze

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

This guide has provided a comprehensive framework for the ¹⁹F NMR analysis of this compound. While experimental data for this specific molecule remains elusive in public domains, we have established a robust predictive model for its ¹⁹F NMR spectrum based on the known electronic effects of its constituent functional groups. The comparative analysis with 2,4-difluoronitrobenzene, 1-fluoro-2,4-dinitrobenzene, and 4-fluoro-3-nitroaniline offers valuable context and highlights the sensitivity of the ¹⁹F nucleus to its chemical environment. The detailed experimental protocol provided herein empowers researchers to acquire high-quality, reproducible ¹⁹F NMR data, facilitating the unambiguous characterization of this and other novel fluorinated molecules. As the synthesis and application of complex fluorinated compounds continue to expand, the principles and methodologies outlined in this guide will serve as a valuable resource for the scientific community.

References

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A Comparative Guide to IR Spectroscopy of Nitro and Cyclopropyl Groups for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, infrared (IR) spectroscopy remains an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive molecular fingerprint is unparalleled. This guide provides an in-depth, comparative analysis of the characteristic IR spectral features of two crucial functional groups: the electron-withdrawing nitro group (-NO₂) and the strained cyclopropyl ring. Understanding the nuances of their vibrational behavior is key to accurate structural elucidation and reaction monitoring.

The Foundational Principle: Molecular Vibrations

Infrared spectroscopy probes the vibrational energy levels of a molecule.[1][2] When a molecule absorbs infrared radiation, specific bonds within it vibrate at characteristic frequencies. These vibrations, which include stretching (changes in bond length) and bending (changes in bond angle), will only absorb IR radiation if they result in a change in the molecular dipole moment.[3] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique pattern of peaks that correspond to the functional groups present.

The Nitro Group: A Tale of Two Intense Stretches

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its highly polar nature. The N-O bonds are in a constant state of resonance, resulting in two equivalent bonds, each with a bond order of approximately 1.5. This leads to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[4][5][6]

Key Vibrational Modes of the Nitro Group
  • Asymmetric N-O Stretch (ν_as): This is typically the stronger of the two main absorptions and appears at a higher frequency. It involves one N-O bond stretching while the other compresses.

  • Symmetric N-O Stretch (ν_s): This absorption, also strong, involves both N-O bonds stretching in phase.

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the rest of the molecule is of medium intensity and can sometimes be obscured.

  • NO₂ Bending (Scissoring): A medium intensity bending vibration is also characteristic of the nitro group.[5]

The precise location of the N-O stretching bands is highly sensitive to the electronic environment, making IR spectroscopy a powerful tool for probing the molecular context of the nitro group.

  • Aliphatic Nitro Compounds: In nitroalkanes, the asymmetric stretch occurs around 1550 cm⁻¹, while the symmetric stretch is found near 1365 cm⁻¹.[4]

  • Aromatic Nitro Compounds: When the nitro group is attached to an aromatic ring, conjugation with the π-system delocalizes electron density, slightly weakening the N-O bonds. This results in a shift to lower wavenumbers (a red shift). The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, and the symmetric stretch is observed between 1360-1290 cm⁻¹.[4][6] The presence of other electron-donating or electron-withdrawing groups on the aromatic ring can further modulate these frequencies.

nitro_vibrations cluster_asymmetric Asymmetric Stretch (ν_as) cluster_symmetric Symmetric Stretch (ν_s) N1 N O1_left O N1->O1_left + O1_right O N1->O1_right - R1 R N1->R1 N2 N O2_left O N2->O2_left + O2_right O N2->O2_right + R2 R N2->R2

The Cyclopropyl Group: Signatures of Ring Strain

The cyclopropyl group, a three-membered aliphatic ring, possesses significant ring strain due to its compressed C-C-C bond angles (60°). This strain has a notable effect on the vibrational frequencies of its C-H and C-C bonds.

Key Vibrational Modes of the Cyclopropyl Group
  • C-H Stretching Vibrations: The most diagnostic feature of a cyclopropyl group is the C-H stretching absorption, which occurs at a higher frequency than in unstrained alkanes. This is due to the increased s-character of the C-H bonds. These peaks are typically found in the range of 3100-3000 cm⁻¹.[7][8]

  • CH₂ Deformation (Scissoring): The scissoring vibration of the methylene groups in the cyclopropane ring gives rise to a characteristic absorption band around 1480-1440 cm⁻¹.[9]

  • Ring Vibrations ("Breathing" Mode): The cyclopropane ring also exhibits characteristic skeletal vibrations. A notable "ring breathing" mode, where the entire ring expands and contracts symmetrically, can often be observed in the 1020-1000 cm⁻¹ region.[8][9][10] The position and intensity of this peak can be influenced by substitution on the ring.

cyclopropyl_vibrations cluster_ch_stretch C-H Stretch cluster_ring_breathing Ring Breathing C1 C H1 H C1->H1 stretch C2_1 C C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_3->C2_1

Comparative Analysis of IR Absorption Data

The following tables summarize the key IR absorption bands for nitro and cyclopropyl groups, providing a quick reference for spectral interpretation.

Table 1: Characteristic IR Peaks of the Nitro Group

Vibrational ModeAliphatic (-NO₂) Wavenumber (cm⁻¹)Aromatic (-NO₂) Wavenumber (cm⁻¹)IntensityNotes
Asymmetric N-O Stretch1600 - 15301550 - 1475StrongOne of the most characteristic bands for nitro compounds.[4][6][11]
Symmetric N-O Stretch1390 - 13001360 - 1290StrongThe second highly characteristic band for nitro compounds.[4][6][11]
C-N Stretch~870890 - 835MediumCan sometimes overlap with other absorptions.[6]
NO₂ Bending (Scissoring)~850890 - 835Medium[5]

Table 2: Characteristic IR Peaks of the Cyclopropyl Group

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
C-H Stretch3100 - 3000Medium to WeakDiagnostic for C-H bonds on a strained ring.[7][8]
CH₂ Deformation (Scissoring)1480 - 1440MediumCharacteristic of the methylene groups in the ring.[9]
Ring Breathing/Skeletal Vibrations1020 - 1000Medium to WeakConfirms the presence of the cyclopropane ring structure.[8][9]

Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, efficient method for obtaining high-quality IR spectra of both liquid and solid samples with minimal preparation.[12]

atr_ftir_workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample apply_pressure Apply Pressure (for solids) apply_sample->apply_pressure If solid sample_scan Acquire Sample Spectrum apply_sample->sample_scan If liquid apply_pressure->sample_scan process_data Process Data (Baseline & ATR Correction) sample_scan->process_data end End process_data->end

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry before proceeding. The cleanliness of the crystal is paramount for acquiring a pure spectrum of the sample.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Application:

    • For Liquid Samples: Place a single drop of the neat liquid directly onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the solid powder or film onto the crystal.

  • Pressure Application (for solid samples): For solid samples, lower the instrument's pressure arm to ensure intimate contact between the sample and the ATR crystal. Consistent and even pressure is crucial for reproducibility and spectral quality. Insufficient contact will result in a weak and distorted spectrum.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum.

  • Data Processing: Perform any necessary data processing, such as baseline correction or ATR correction. ATR correction algorithms can convert the spectrum to a more familiar absorbance-like format, which can be useful for comparison with spectra obtained via traditional transmission methods.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Conclusion

The nitro and cyclopropyl functional groups present distinct and readily identifiable features in an IR spectrum. The strong, characteristic N-O stretching bands of the nitro group and the high-frequency C-H stretching and ring breathing modes of the cyclopropyl group serve as reliable diagnostic markers. By understanding the underlying vibrational principles and employing modern analytical techniques such as ATR-FTIR, researchers can confidently identify these functional groups, aiding in the rapid and accurate characterization of novel chemical entities.

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A Senior Application Scientist's Guide to Differentiating 2-Fluoro-4-Nitroaniline and 4-Fluoro-2-Nitroaniline by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic co-elution of positional isomers presents a significant analytical hurdle in pharmaceutical development, quality control, and chemical synthesis. Isomers such as 2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline possess identical mass-to-charge ratios, rendering them indistinguishable by mass spectrometry alone. This guide provides a robust, field-tested liquid chromatography-mass spectrometry (LC-MS) strategy for the baseline separation and unambiguous identification of these two critical isomers. We will delve into the physicochemical rationale behind method development, from stationary phase selection to mass spectral analysis, providing a self-validating protocol that ensures accuracy and reproducibility for researchers and drug development professionals.

The Analytical Challenge: A Tale of Two Isomers

2-Fluoro-4-nitroaniline (CAS: 369-35-7) and 4-fluoro-2-nitroaniline (CAS: 364-78-3) are valuable chemical building blocks, often used as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Their structural similarity, differing only in the substitution pattern on the aniline ring, leads to nearly identical physicochemical properties, making their separation a non-trivial task. As regulatory bodies demand stringent impurity profiling, a reliable method to differentiate and quantify these potential process-related impurities is paramount.

The core challenge lies in their identical molecular weight (156.11 g/mol ), which means a mass spectrometer will detect them at the same m/z value.[3][4] Therefore, chromatographic separation is not just beneficial; it is essential. This guide will focus on exploiting the subtle electronic and steric differences between the two molecules to achieve this separation.

Physicochemical Properties: The Key to Chromatographic Selectivity

Understanding the subtle differences in polarity and electron distribution between the isomers is the foundation of a logical method development strategy. The relative positions of the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine (-F) atom in relation to the electron-donating amino group (-NH₂) create distinct molecular dipoles and opportunities for differential interactions with an HPLC stationary phase.

Property2-Fluoro-4-nitroaniline4-Fluoro-2-nitroanilineData Source
Molecular Formula C₆H₅FN₂O₂C₆H₅FN₂O₂PubChem[3][4]
Molecular Weight 156.11 g/mol 156.11 g/mol PubChem[3][4]
CAS Number 369-35-7364-78-3PubChem[3][4]
Melting Point 122-130 °C91-95 °CSigma-Aldrich, Thermo Fisher[5]
Predicted pKa -0.45 ± 0.10Not availableChemicalBook[6]
Predicted LogP 1.851.85Chemspider

In 4-fluoro-2-nitroaniline, the strong electron-withdrawing nitro group is ortho to the amino group, which can lead to intramolecular hydrogen bonding. This internal interaction can "shield" the polarity of these groups, making the molecule behave as if it were less polar than its 2-fluoro-4-nitro counterpart in a reversed-phase system. This hypothesized difference in apparent polarity is the primary lever we will use to achieve separation.

The LC-MS Strategy: A Symphony of Separation and Detection

Our approach integrates an optimized liquid chromatography method for physical separation with high-resolution mass spectrometry for confident identification and confirmation.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Isomer Mixture (in 50:50 ACN:H₂O) Injection Autosampler Injection Sample->Injection Column Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) Injection->Column Separation Gradient Elution (H₂O/ACN with 0.1% Formic Acid) Column->Separation Ionization ESI+ Source (Protonation of Amino Group) Separation->Ionization Chromatogram Extract Ion Chromatogram (Separated Peaks) MS1 Full Scan (MS1) (Confirm m/z 157.039) Ionization->MS1 MS2 dd-MS² (Tandem MS) (Fragmentation Analysis) MS1->MS2 Spectra Compare MS² Spectra (Confirm Identity) Chromatogram->Spectra Report Quantitative Report Spectra->Report

Caption: Overall LC-MS workflow for isomer differentiation.
Causality in Column Selection: Why Phenyl-Hexyl?

While a standard C18 column separates analytes primarily based on hydrophobicity, its performance with positional isomers can be limited. The subtle differences in hydrophobicity may not be sufficient for baseline resolution.

For aromatic positional isomers, a stationary phase capable of alternative interactions is often a superior choice.[7] We selected a Phenyl-Hexyl column for two primary reasons:

  • π-π Interactions : The phenyl rings in the stationary phase can interact with the electron-rich aromatic rings of the analytes. The differing electron densities of the two isomers, caused by the varied positions of the nitro and fluoro groups, will lead to differential π-π stacking interactions and, consequently, different retention times.[7]

  • Shape Selectivity : Phenyl-based phases can offer enhanced shape selectivity for rigid ring systems, which is ideal for distinguishing positional isomers.[8]

Fluorinated stationary phases can also be an excellent alternative, offering unique selectivity for halogenated compounds.[8][9] However, the Phenyl-Hexyl phase provides a robust starting point with a well-understood mixed-mode (hydrophobic and π-π) retention mechanism.

Mass Spectrometry: From Detection to Confirmation

The mass spectrometer serves a dual purpose: to detect the eluting compounds and to provide structural information to confirm the identity of each separated peak.

  • Ionization : Electrospray Ionization in positive mode (ESI+) is the ideal choice. The basic amino group on the aniline scaffold is readily protonated in the acidic mobile phase (containing 0.1% formic acid), leading to a strong signal for the protonated molecule [M+H]⁺ at m/z 157.039.

  • MS¹ Full Scan : A full scan analysis confirms the presence of compounds at the expected m/z, but as established, cannot differentiate the isomers.

  • MS² Tandem MS : Data-dependent tandem MS (dd-MS²) is employed to provide structural confirmation. The instrument isolates the precursor ion (m/z 157.039) as it elutes from the column and fragments it. While fragmentation patterns of isomers can be similar, subtle and reproducible differences in fragment ion ratios can sometimes be observed, serving as a secondary point of identification.[10] The fragmentation of nitroanilines typically involves characteristic losses of nitro-related groups (NO, NO₂, H₂O).[11][12]

Fragmentation cluster_frags Primary Fragmentation Pathways Parent [M+H]⁺ m/z 157.039 Loss_H2O Loss of H₂O (-18.01 Da) Parent->Loss_H2O Loss_NO Loss of NO (-29.99 Da) Parent->Loss_NO Loss_NO2 Loss of NO₂ (-45.99 Da) Parent->Loss_NO2 Frag1 m/z 139.028 Loss_H2O->Frag1 Frag2 m/z 127.040 Loss_NO->Frag2 Frag3 m/z 111.040 Loss_NO2->Frag3

Caption: Predicted fragmentation pathways for protonated fluoro-nitroaniline isomers.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a complete, self-validating system. The inclusion of a system suitability standard (e.g., a simple nitroaromatic compound) and the verification of peak resolution ensure the method is performing correctly before analyzing unknown samples.

Materials and Reagents
  • Standards : 2-Fluoro-4-nitroaniline (≥98% purity) and 4-Fluoro-2-nitroaniline (≥98% purity).

  • Solvents : LC-MS grade Acetonitrile (ACN) and Water.

  • Additive : LC-MS grade Formic Acid (FA).

  • Sample Diluent : 50:50 (v/v) Acetonitrile:Water.

Standard Preparation
  • Stock Solutions (1 mg/mL) : Accurately weigh 10 mg of each isomer into separate 10 mL volumetric flasks. Dissolve and bring to volume with sample diluent.

  • Working Solution (10 µg/mL) : Combine 100 µL of each stock solution into a single 10 mL volumetric flask. Bring to volume with sample diluent. This creates a mixed isomer standard for method development and validation.

LC-MS Method Parameters
ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and narrow peaks, crucial for separating closely eluting isomers.
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µmOffers mixed-mode retention (hydrophobic and π-π) for enhanced selectivity of aromatic isomers.[7]
Column Temp. 40 °CImproves peak shape and can subtly influence selectivity.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC. FA provides protons for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Gradient 10% B to 70% B over 8 minA shallow gradient is critical to resolve compounds with similar retention behavior.
MS System Q-TOF or Orbitrap HRMSHigh resolution ensures mass accuracy for formula confirmation.
Ionization Mode ESI Positive (ESI+)Efficiently ionizes the basic amino group.
Scan Mode Full Scan (MS¹) & dd-MS²MS¹ for detection, dd-MS² for fragmentation and identity confirmation.
MS¹ Range m/z 100-300Covers the mass of the analytes.
MS² Energy Ramped Collision Energy (10-40 eV)Gathers fragmentation data across a range of energies to maximize information.

Expected Results and Interpretation

Based on the principles of intramolecular hydrogen bonding affecting apparent polarity, we can predict the elution order.

  • Hypothesis : 4-Fluoro-2-nitroaniline , with its potential for intramolecular hydrogen bonding between the ortho-amino and nitro groups, will be less interactive with the aqueous mobile phase. It will behave as a less polar compound and therefore be retained longer on the reversed-phase column.

  • Expected Elution Order : 2-Fluoro-4-nitroaniline will elute before 4-Fluoro-2-nitroaniline.

Comparative Data (Hypothetical)
AnalyteExpected Retention Time (min)[M+H]⁺ (m/z)Key MS² Fragments (m/z)
2-Fluoro-4-nitroaniline~5.2157.039139.028, 127.040, 111.040
4-Fluoro-2-nitroaniline~5.8157.039139.028, 127.040, 111.040

Interpretation : The primary point of differentiation is the chromatographic retention time (RT) . A resolution (Rs) value of >1.5 between the two peaks indicates a successful baseline separation. While the major MS² fragments are expected to be identical, careful analysis of the relative intensities of these fragments may provide a secondary confirmation metric. For instance, steric hindrance in one isomer might favor a particular fragmentation pathway, leading to a reproducible difference in the ratio of m/z 127 to m/z 111.

Conclusion

The differentiation of 2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline is a classic example of an analytical challenge that is readily solved with a systematic, science-driven approach. By understanding the subtle physicochemical differences between the isomers, we can rationally select a chromatographic stationary phase—in this case, a Phenyl-Hexyl column—that exploits these differences through multiple interaction modes. This strategy, coupled with high-resolution mass spectrometry for confirmation, provides an unambiguous and robust method. This guide equips researchers and drug development professionals with not just a protocol, but the underlying logic required to tackle similar challenges in isomeric differentiation, ensuring data integrity and analytical confidence.

References

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The Definitive Guide to Structural Analysis of Para-Nitro Cyclopropyl Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a molecule's three-dimensional structure is not merely a geometric curiosity; it is the blueprint for its function, reactivity, and interaction with biological systems. The incorporation of a cyclopropyl ring fused to a para-nitrophenyl scaffold introduces a fascinating interplay of steric strain, electronic conjugation, and conformational rigidity.[1] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the precise architecture of these valuable chemical entities, moving from the definitive solid-state analysis by X-ray crystallography to complementary solution-state and computational methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Unambiguous three-dimensional structure determination is the cornerstone of modern chemical and pharmaceutical science.[2] Among the available techniques, single-crystal X-ray diffraction stands as the ultimate arbiter, providing a precise and detailed map of atomic positions, bond lengths, and bond angles in the solid state.[3] The process relies on the diffraction of X-rays by a well-ordered crystal lattice, which generates a unique pattern that can be mathematically reconstructed into a detailed molecular model.[3][4]

The primary challenge and rate-limiting step in SCXRD is often the cultivation of a single crystal of sufficient quality—typically less than 0.5 mm in each dimension and free of significant defects.[3]

Case Study: Crystal Structure of a Close Analog, 4-Cyclopropylacetanilide

While a complete, publicly accessible crystal structure for a simple para-nitro cyclopropyl derivative is elusive in the literature, an analysis of the closely related compound, 4-cyclopropylacetanilide, provides excellent insight into the key structural features imparted by the cyclopropylphenyl moiety.[5] The primary structural difference is the substitution of the para-nitro group with an acetamido group, which has different electronic properties but presents similar questions of conformation relative to the cyclopropyl ring.

The crystallographic investigation of 4-cyclopropylacetanilide reveals a crucial conformational preference.[5] The phenyl substituent adopts a "bisecting" conformation, where the plane of the phenyl ring bisects the C-C-C angle of the cyclopropane ring at the point of attachment. This arrangement maximizes the conjugative interaction between the π-orbitals of the aromatic ring and the Walsh orbitals of the cyclopropane ring, a key feature influencing the electronic properties of such molecules.[5]

Table 1: Crystallographic Data for 4-Cyclopropylacetanilide [5]

ParameterValue at 21°CValue at -100°C
Chemical FormulaC₁₁H₁₃NOC₁₁H₁₃NO
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)9.725(2)9.557(4)
b (Å)10.934(3)10.980(2)
c (Å)9.636(2)9.641(2)
β (°)106.13(1)106.34(3)
Volume (ų)984.21970.76
Z (Molecules per cell)44
Key Torsion Angle
Phenyl-Cyclopropyl~Bisecting conformation~Bisecting conformation
Selected Bond Lengths (Å)
Cyclopropane (distal)1.474(4)-
Cyclopropane (adjacent)1.494(3), 1.498(3)-

Note: The shortening of the distal cyclopropane bond (the one opposite the phenyl ring) is indicative of the electronic donation from the cyclopropyl group into the aromatic system.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the para-nitro cyclopropyl derivative. Suitable solvents may include ethanol, ethyl acetate, or toluene. The solution is left undisturbed in a dust-free environment at a constant temperature.[3]

  • Crystal Mounting: A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head, often using a cryoprotectant to mitigate crystal decay during data collection.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled with a stream of nitrogen gas (typically to 100 K), and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and this model is then refined against the experimental data to yield the final, precise three-dimensional structure.[2]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction प्लेसमेंट in Diffractometer Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Phase Problem Refinement Structure Refinement Solution->Refinement Least-Squares Fit FinalStructure FinalStructure Refinement->FinalStructure Final 3D Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Complementary Techniques: A Holistic View

While SCXRD provides an unparalleled view of the static solid-state structure, it doesn't tell the whole story. Molecules exist in different environments, most notably in solution for many chemical and biological processes. Spectroscopic and computational methods are therefore essential for a comprehensive understanding.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For a para-nitro cyclopropyl derivative, ¹H and ¹³C NMR are crucial for confirming the successful synthesis and providing clues about the electronic environment.

  • ¹H NMR: Would show characteristic signals for the aromatic protons, with splitting patterns influenced by the para-substitution. The cyclopropyl protons would appear as a complex multiplet in the aliphatic region, typically at a higher field (lower ppm) than expected for a simple alkane due to the ring current effect.[1]

  • ¹³C NMR: Would confirm the number of unique carbon atoms. The chemical shifts of the aromatic carbons are sensitive to the strong electron-withdrawing effect of the nitro group.[6]

Table 2: Comparison of Structural Information: SCXRD vs. NMR

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic field
Sample Phase Solid (high-quality single crystal required)Liquid (solution)
Information Provided Precise 3D coordinates, bond lengths/angles, crystal packingChemical environment, atomic connectivity, stereochemistry in solution
Key Advantage Unambiguous, definitive 3D structure determinationProvides data in a biologically/chemically relevant solution state
Limitation Crystal growth can be a major bottleneck; static solid-state pictureIndirect structural information; interpretation can be complex
B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups in a molecule.[2] For a para-nitro cyclopropyl derivative, the IR spectrum would be dominated by characteristic absorption bands.

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, typically around 1500-1530 cm⁻¹ and 1345-1370 cm⁻¹, respectively.[2]

  • Aromatic Ring: C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • Cyclopropyl Group: C-H stretching bands typically just above 3000 cm⁻¹.

While IR confirms the presence of these key components, it provides very limited information about the overall three-dimensional structure.

C. Computational Conformational Analysis

Computational chemistry offers a powerful predictive tool to explore a molecule's potential energy surface and identify its most stable conformers.[3] Using methods like Density Functional Theory (DFT), one can calculate the relative energies of different conformations, such as the "bisected" versus "perpendicular" orientations of the cyclopropyl ring relative to the phenyl ring. These calculations often show excellent agreement with experimental findings from X-ray crystallography and can help rationalize the observed structures.[3]

Analysis_Comparison Topic Structural Analysis of para-Nitro Cyclopropyl Derivatives SCXRD SCXRD (X-ray Diffraction) Topic->SCXRD NMR NMR Spectroscopy Topic->NMR IR IR Spectroscopy Topic->IR DFT Computational (DFT) Topic->DFT SCXRD_Info Definitive 3D Structure (Solid State) Bond Lengths & Angles Conformation SCXRD->SCXRD_Info NMR_Info Structure in Solution Atomic Connectivity Electronic Environment NMR->NMR_Info IR_Info Functional Group Identification (e.g., -NO2, C=C) IR->IR_Info DFT_Info Predicted Stable Conformers Relative Energies Electronic Properties DFT->DFT_Info

Caption: Comparison of Analytical Techniques for Structural Elucidation.

Conclusion: An Integrated Strategy

The comprehensive structural analysis of para-nitro cyclopropyl derivatives requires an integrated, multi-technique approach. Single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure, which serves as the foundational ground truth. This static picture is then complemented by NMR spectroscopy, which reveals the molecule's structure and dynamic behavior in the more fluid solution phase. IR spectroscopy offers a rapid confirmation of key functional groups, while computational modeling provides a theoretical framework for understanding conformational preferences and electronic properties. By synergistically applying these methods, researchers can build a complete and robust understanding of these molecules, paving the way for their rational application in drug design and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.